Alofanib - 1612888-66-0

Alofanib

Catalog Number: EVT-258349
CAS Number: 1612888-66-0
Molecular Formula: C19H15N3O6S
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alofanib (RPT835), a novel, first-in-class, small molecule, is a potent allosteric inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). [, , ] Classified as a kinase inhibitor, it specifically targets FGFR2, demonstrating significant potential as an anti-cancer agent in preclinical studies. [, , , ] Alofanib exhibits selective binding to the extracellular domain of FGFR2 isoforms IIIc and IIIb, inducing conformational changes that inhibit receptor activation. [, ] This selective inhibition potentially mitigates the toxicity associated with multi-targeted VEGFR/FGFR or pan-FGFR inhibitors. []

Future Directions

8.1. Clinical Development:* Further clinical trials are crucial to determine the efficacy and safety of Alofanib in various cancer types.* Phase 2 randomized trials are planned for advanced gastric cancer. []* Investigating the potential of Alofanib in combination therapies with other anticancer agents is warranted.

8.5. Preclinical Studies:* Expanding preclinical studies to explore the efficacy of Alofanib in other cancer types with FGFR2 aberrations is warranted. * Further investigations into the antiangiogenic activity of Alofanib may reveal additional therapeutic applications. []

Basic Fibroblast Growth Factor (bFGF)

Relevance: bFGF is directly relevant to alofanib research because it acts as a ligand for FGFR2, the target of alofanib. Studies have shown that alofanib inhibits bFGF-induced proliferation of FGFR2-expressing cancer cells, highlighting its potential as an anticancer agent. [, ]

Paclitaxel

Relevance: Paclitaxel is relevant to alofanib research because studies have investigated the potential synergistic effects of combining alofanib with paclitaxel and carboplatin in the treatment of ovarian cancer. Preclinical data suggest that this combination therapy may enhance antitumor activity compared to either agent alone. [, , ]

Carboplatin

Relevance: Similar to paclitaxel, carboplatin is relevant to alofanib research due to its inclusion in combination therapy studies. The combination of alofanib with paclitaxel and carboplatin has demonstrated promising antitumor effects in preclinical models of ovarian cancer. [, , ]

Source and Classification

Alofanib is classified as a small-molecule drug and specifically as an allosteric inhibitor of FGFR2. It belongs to a broader category of compounds that target receptor tyrosine kinases, which are critical in many signaling pathways related to cancer progression. The development of Alofanib was guided by structure-based drug design techniques, focusing on its interaction with the FGFR2 protein.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alofanib involved a de novo design approach that utilized molecular modeling to create a compound that selectively binds to FGFR2. Key steps in the synthesis included:

  1. Fragment-Based Drug Design: This method allowed researchers to identify small chemical fragments that could be optimized into larger, more complex molecules.
  2. Chemical Synthesis: The synthesis process involved multiple reactions including coupling reactions, cyclizations, and purification steps to yield the final product.
  3. Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy were employed to confirm the structure and purity of Alofanib.

Research indicates that the compound was synthesized through careful optimization of existing chemical scaffolds known to interact with FGFRs, leading to enhanced selectivity for FGFR2 over other kinases .

Molecular Structure Analysis

Structure and Data

Alofanib's molecular structure can be characterized by its specific binding interactions with FGFR2. The compound features a unique arrangement of functional groups that facilitate its allosteric inhibition mechanism. Key structural data include:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: Approximately 229.28 g/mol
  • Key Functional Groups: Includes amine groups that are essential for binding to the receptor.

The three-dimensional conformation of Alofanib allows it to fit into an allosteric site on FGFR2, thereby modulating its activity without directly competing with ATP for the active site .

Chemical Reactions Analysis

Reactions and Technical Details

Alofanib undergoes several chemical reactions upon interaction with FGFR2:

  1. Binding Reaction: Alofanib binds to the allosteric site on FGFR2, inducing conformational changes that inhibit receptor activation.
  2. Inhibition Mechanism: The binding alters the phosphorylation state of tyrosine residues within the receptor's intracellular domain, effectively blocking downstream signaling pathways associated with tumor growth.
  3. Stability Studies: The compound's stability in biological systems has been assessed through various assays to ensure effective therapeutic action without rapid degradation .
Mechanism of Action

Process and Data

Alofanib acts primarily by inhibiting FGFR2 through an allosteric mechanism:

  • Allosteric Modulation: By binding to an allosteric site distinct from the ATP-binding pocket, Alofanib prevents receptor activation even in the presence of ligands.
  • Signal Transduction Interruption: This inhibition leads to decreased phosphorylation of downstream signaling proteins involved in cell proliferation and survival.
  • Impact on Tumor Growth: Preclinical studies have demonstrated that Alofanib effectively reduces tumor growth in models of ovarian cancer by disrupting FGFR2-mediated signaling pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alofanib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited water solubility.
  • Stability: The compound remains stable under physiological conditions, making it suitable for therapeutic applications.
  • Melting Point: Specific melting point data are not widely published but are essential for formulation development.

These properties contribute to its potential as a therapeutic agent targeting specific cancers driven by aberrant FGFR signaling .

Applications

Scientific Uses

Alofanib is primarily being investigated for its applications in oncology:

  • Cancer Treatment: Its main application is as a treatment for cancers characterized by aberrant FGFR2 signaling, such as gastric cancer and ovarian cancer.
  • Clinical Trials: Alofanib is currently undergoing various phases of clinical trials aimed at evaluating its efficacy as a monotherapy or in combination with other treatments.
  • Research Tool: Beyond therapeutic use, Alofanib serves as a valuable research tool for studying FGFR signaling pathways and their implications in cancer biology.

Properties

CAS Number

1612888-66-0

Product Name

Alofanib

IUPAC Name

3-[(4-methyl-2-nitro-5-pyridin-3-ylphenyl)sulfamoyl]benzoic acid

Molecular Formula

C19H15N3O6S

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C19H15N3O6S/c1-12-8-18(22(25)26)17(10-16(12)14-5-3-7-20-11-14)21-29(27,28)15-6-2-4-13(9-15)19(23)24/h2-11,21H,1H3,(H,23,24)

InChI Key

QUQGQIASFYWKAB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

RPT835; RPT-835; RPT 835; Alofanib

Canonical SMILES

CC1=CC(=C(C=C1C2=CN=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.